4'-Isocyanatobenzo-15-crown-5

Organic synthesis Crown ether functionalization Isocyanate preparation

4'-Isocyanatobenzo-15-crown-5 (CAS 83935-62-0) is a heterobifunctional macrocyclic compound with the molecular formula C15H19NO6 and a molecular weight of 309.31 g/mol. It belongs to the benzo-15-crown-5 class of crown ethers and is structurally distinguished by a reactive isocyanate (-NCO) functional group at the 4' position of the benzene ring.

Molecular Formula C15H19NO6
Molecular Weight 309.31 g/mol
CAS No. 83935-62-0
Cat. No. B12051744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Isocyanatobenzo-15-crown-5
CAS83935-62-0
Molecular FormulaC15H19NO6
Molecular Weight309.31 g/mol
Structural Identifiers
SMILESC1COCCOC2=C(C=C(C=C2)N=C=O)OCCOCCO1
InChIInChI=1S/C15H19NO6/c17-12-16-13-1-2-14-15(11-13)22-10-8-20-6-4-18-3-5-19-7-9-21-14/h1-2,11H,3-10H2
InChIKeyYJNIAJAKNITJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Isocyanatobenzo-15-crown-5 (CAS 83935-62-0): A Bifunctional Macrocyclic Isocyanate for Covalent Ionophore Immobilization


4'-Isocyanatobenzo-15-crown-5 (CAS 83935-62-0) is a heterobifunctional macrocyclic compound with the molecular formula C15H19NO6 and a molecular weight of 309.31 g/mol . It belongs to the benzo-15-crown-5 class of crown ethers and is structurally distinguished by a reactive isocyanate (-NCO) functional group at the 4' position of the benzene ring [1]. This reactive handle enables covalent conjugation to hydroxyl-, amine-, or thiol-containing surfaces, polymers, and biomolecules—capabilities that non-functionalized crown ethers such as unsubstituted benzo-15-crown-5 (CAS 14098-24-9) lack entirely [2].

Why Generic Crown Ether Substitution Fails: The Functional Distinction of 4'-Isocyanatobenzo-15-crown-5


Generic, non-functionalized crown ethers—including unsubstituted benzo-15-crown-5 and 18-crown-6—operate solely as freely diffusing, non-covalent ion carriers in liquid-liquid extraction or membrane transport systems. While these compounds demonstrate ion recognition, they lack the capacity for permanent, covalent immobilization onto solid supports, sensor surfaces, or polymer backbones [1]. The isocyanate moiety of 4'-isocyanatobenzo-15-crown-5 fundamentally alters this paradigm: it enables the formation of stable urethane or urea linkages, covalently anchoring the ion-recognition element to hydroxyl- or amine-functionalized matrices [2]. This covalent attachment eliminates progressive ionophore leaching—a known failure mode in plasticized PVC membrane electrodes and chromatographic stationary phases that rely on physically entrapped, non-covalently bound carriers [3]. Consequently, substitution of 4'-isocyanatobenzo-15-crown-5 with a non-functionalized analog in any application requiring durable, reusable, or leach-resistant ion-selective interfaces results in functional failure over operational lifetimes.

Quantitative Differentiation Evidence for 4'-Isocyanatobenzo-15-crown-5: Comparative Performance Data


Synthetic Route Yields: Phosgene-Mediated Conversion of 4'-Aminobenzo-15-crown-5 to 4'-Isocyanatobenzo-15-crown-5

The standard synthetic route for preparing 4'-isocyanatobenzo-15-crown-5 proceeds via phosgene treatment of 4'-aminobenzo-15-crown-5, achieving a reported yield of approximately 87% [1]. This represents the most direct and well-documented method for accessing the isocyanate-functionalized crown ether scaffold.

Organic synthesis Crown ether functionalization Isocyanate preparation

Substituent Effects on Cation Transport: Class-Level Inference from 4'-Substituted Benzo-15-crown-5 Derivatives

A systematic study of 4'-substituted benzo-15-crown-5 derivatives demonstrated that the electronic nature of the 4'-substituent exerts a pronounced effect on cation transport rates [1]. 4'-Aminobenzo-15-crown-5 transported K+ 14-times faster than 4'-nitrobenzo-15-crown-5 in the same liquid membrane system. While 4'-isocyanatobenzo-15-crown-5 was not directly included in this specific study, the isocyanate group is electron-withdrawing (Hammett σp ≈ 0.19 for -NCO), placing it intermediate between -NH2 (σp = -0.66) and -NO2 (σp = 0.78). This structure-activity relationship provides a framework for predicting its relative transport behavior.

Cation transport Substituent effects Membrane transport Crown ether

Covalent Immobilization Capacity: Distinction from Non-Functionalized Benzo-15-crown-5 in Solid-Phase Extraction Efficiency

Unsubstituted benzo-15-crown-5, when physically impregnated onto silica or polymeric supports, exhibits progressive leaching into aqueous mobile phases, resulting in declining extraction efficiency over repeated cycles [1]. The isocyanate group of 4'-isocyanatobenzo-15-crown-5 enables covalent grafting to aminopropyl-functionalized silica or hydroxyl-bearing polymers via urethane/urea bond formation, thereby eliminating ionophore loss [2]. In a representative solid-phase extraction study using a structurally related benzo-15-crown-5 derivative, covalent immobilization improved Na+ recovery from 62% (physical impregnation) to 95% (covalent grafting) after 10 extraction cycles [3].

Solid-phase extraction Covalent immobilization Ion-selective sorbents Crown ether

Differential Reactivity: Isocyanate vs. Amine Functionalized Crown Ethers as Precursors for Spin-Labeled Urea Conjugates

In the synthesis of spin-labeled crown ethers for electron paramagnetic resonance (EPR) studies, the reaction of aminophenyl-substituted crown ethers with paramagnetic isocyanates provides an alternative synthetic route to spin-labeled ureas that circumvents the diazonium salt intermediate required in the arylazo-enamine pathway [1]. 4'-Isocyanatobenzo-15-crown-5 serves directly as the paramagnetic isocyanate component in this convergent strategy, whereas 4'-aminobenzo-15-crown-5 requires pre-activation to a diazonium salt prior to coupling.

Spin labeling Urea synthesis Crown ether conjugation EPR spectroscopy

Evidence-Based Application Scenarios for 4'-Isocyanatobenzo-15-crown-5 Procurement


Covalent Immobilization onto Chromatographic Stationary Phases for Durable Alkali Metal Ion Separations

4'-Isocyanatobenzo-15-crown-5 can be covalently grafted onto aminopropyl-functionalized silica or hydroxyl-terminated polymeric supports via urethane/urea bond formation [1]. This covalent attachment prevents the progressive ionophore leaching observed with physically coated crown ether phases, maintaining consistent retention times and separation efficiency over extended column lifetimes. The isocyanate group reacts under mild conditions without requiring additional coupling reagents, simplifying stationary phase preparation workflows. Researchers developing robust HPLC columns for alkali metal ion analysis—particularly Na+/K+ separations in complex biological or environmental matrices—should consider this compound over non-functionalized alternatives to ensure analytical reproducibility across multiple runs [2].

Synthesis of Covalently Anchored Ion-Selective Membrane Electrodes with Reduced Plasticizer Leaching

Conventional PVC-based ion-selective electrodes (ISEs) employing physically entrapped ionophores suffer from progressive signal drift as the ionophore gradually leaches from the plasticized membrane into the sample solution [1]. 4'-Isocyanatobenzo-15-crown-5 addresses this limitation by enabling covalent attachment to functionalized PVC or polyurethane matrices, thereby eliminating ionophore loss as a failure mechanism [2]. This approach is particularly relevant for continuous monitoring applications (e.g., process analytical technology, environmental sensors) where extended electrode lifetimes and stable calibration curves are essential operational requirements. The compound's benzo-15-crown-5 cavity provides inherent Na+ selectivity, which can be further tuned by membrane composition optimization [3].

Convergent Synthesis of Spin-Labeled Crown Ether Conjugates for EPR Spectroscopic Studies of Cation Complexation

The isocyanate group of 4'-isocyanatobenzo-15-crown-5 reacts directly with amine-containing nitroxide spin labels or aminophenyl-substituted crown ethers to form stable urea linkages without requiring pre-activation steps [1]. This one-step conjugation strategy reduces synthetic complexity relative to routes that proceed through diazonium salt intermediates from amine-functionalized precursors. The resulting spin-labeled crown ethers enable EPR spectroscopic interrogation of cation binding events, providing distance constraints and conformational information on metal-crown ether complexation in solution. This application scenario is directly supported by published synthetic methodology for paramagnetic isocyanate-crown ether coupling [2].

Functionalization of Hydroxyl-Bearing Polymers for Cation-Responsive Smart Materials

4'-Isocyanatobenzo-15-crown-5 can be covalently incorporated into hydroxyl-bearing polymer backbones—including poly(vinyl alcohol), cellulose, and hydroxyl-terminated polyethers—through urethane bond formation [1]. The resulting cation-responsive polymers undergo conformational changes upon alkali metal ion binding, enabling applications in stimuli-responsive hydrogels, ion-gated membranes, and controlled-release systems. The electron-withdrawing nature of the isocyanate substituent (Hammett σp ≈ 0.19) provides intermediate electronic tuning of the crown ether's cation binding properties, distinct from both strongly electron-donating (-NH2) and strongly electron-withdrawing (-NO2) alternatives [2]. This electronic modulation affects both binding affinity and the magnitude of the polymer's macroscopic response to cation exposure.

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